N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine
Description
N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine is a cyclopentanamine derivative featuring a benzyl group substituted at the para position with a 2-methoxyethoxy (-OCH2CH2OCH3) moiety. This compound is primarily utilized in research settings, as indicated by supplier disclaimers (e.g., "for lab use only" ).
Properties
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-10-11-18-15-8-6-13(7-9-15)12-16-14-4-2-3-5-14/h6-9,14,16H,2-5,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEJHMMSSDEQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CNC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine typically involves the reaction of 4-(2-methoxyethoxy)benzyl chloride with cyclopentanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Scientific Research Applications
N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C15H23NO2
- Molar Mass : 249.35 g/mol
- Structure: The benzyl group is functionalized with a hydrophilic 2-methoxyethoxy chain, while the cyclopentylamine moiety contributes to its lipophilic character.
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine and its analogs:
Detailed Structural and Functional Analysis
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxyethoxy group in the target compound is electron-donating due to ether oxygens, enhancing solubility in polar solvents . In contrast, the chloro substituent in N-(4-Chlorobenzyl)cyclopentanamine is electron-withdrawing, reducing polarity .
- Chain Length and Lipophilicity: The ethoxyethoxy substituent in N-[4-(2-Ethoxyethoxy)benzyl]cyclopentanamine (C16H25NO2) increases lipophilicity compared to the target compound’s methoxyethoxy group. This could enhance membrane permeability but reduce metabolic stability .
Salt Forms and Solubility
- N-(3-Ethoxy-4-methoxybenzyl)cyclopentanamine hydrobromide (CAS 499997-32-9) exists as a hydrobromide salt, significantly improving its aqueous solubility compared to free-base analogs. This property is critical for pharmaceutical formulation .
Research and Application Notes
- Stability and Storage : Most analogs require refrigerated storage to maintain stability, particularly salts and boronic esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
